molecular formula C15H17N5S B5905077 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-methyl-2-thienyl)methyl]pyrimidin-2-amine

4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-methyl-2-thienyl)methyl]pyrimidin-2-amine

Cat. No. B5905077
M. Wt: 299.4 g/mol
InChI Key: YYRMPTOTSMTZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-methyl-2-thienyl)methyl]pyrimidin-2-amine is a chemical compound with potential applications in scientific research. This compound is also known as TH287 and is a small molecule inhibitor of the protein kinase Nuak1. Nuak1 is involved in various cellular processes such as cell cycle regulation, cell survival, and metabolism. Inhibition of Nuak1 has been shown to have potential therapeutic effects in cancer and metabolic diseases.

Mechanism of Action

TH287 inhibits Nuak1 by binding to the ATP-binding site of the kinase domain. Nuak1 is involved in the regulation of various cellular processes, including the AMP-activated protein kinase (AMPK) pathway, which is important for energy homeostasis. Inhibition of Nuak1 by TH287 results in the activation of AMPK, leading to the inhibition of mTOR signaling and the induction of autophagy. This mechanism of action may contribute to the anti-tumor effects of TH287.
Biochemical and Physiological Effects:
TH287 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, TH287 has been shown to inhibit cell migration and invasion, which are important processes for cancer metastasis. TH287 has also been shown to improve glucose metabolism and insulin sensitivity in animal models of obesity and diabetes.

Advantages and Limitations for Lab Experiments

TH287 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. Moreover, TH287 has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. However, TH287 has some limitations. It has poor bioavailability and may require high doses to achieve therapeutic effects. In addition, TH287 may have off-target effects on other kinases, which may limit its specificity.

Future Directions

There are several future directions for research on TH287. One direction is to optimize the pharmacokinetic properties of TH287 to improve its bioavailability and reduce its off-target effects. Another direction is to study the combination of TH287 with other therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects. Moreover, the role of Nuak1 in other diseases, such as neurodegenerative diseases and cardiovascular diseases, should be further investigated. Overall, TH287 has great potential for scientific research and may lead to the development of novel therapies for cancer and metabolic diseases.

Synthesis Methods

The synthesis of TH287 involves several steps, including the reaction of 5-methyl-2-thiophenecarboxaldehyde with 4-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazine to form the corresponding hydrazone intermediate. This intermediate is then reacted with 2-aminopyrimidine in the presence of a palladium catalyst to form TH287.

Scientific Research Applications

TH287 has been extensively studied for its potential applications in cancer research. In vitro studies have shown that TH287 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies using xenograft models have also demonstrated the anti-tumor efficacy of TH287. Moreover, TH287 has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-N-[(5-methylthiophen-2-yl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c1-10-4-5-12(21-10)8-17-15-16-7-6-14(18-15)13-9-20(3)19-11(13)2/h4-7,9H,8H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRMPTOTSMTZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC2=NC=CC(=N2)C3=CN(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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